molecular formula C15H17NO2 B1604572 4-(Benzylaminomethyl)-2-methoxyphenol CAS No. 69875-94-1

4-(Benzylaminomethyl)-2-methoxyphenol

Cat. No.: B1604572
CAS No.: 69875-94-1
M. Wt: 243.3 g/mol
InChI Key: KXXBEKGUFGRVPY-UHFFFAOYSA-N
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Description

4-(Benzylaminomethyl)-2-methoxyphenol is an organic compound that features a benzylamine group attached to a methoxyphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylaminomethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with benzylamine in the presence of a suitable catalyst. One common method is the reductive amination of 2-methoxybenzaldehyde with benzylamine, followed by reduction to yield the desired product. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylaminomethyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylaminomethyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(Benzylaminomethyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the benzylamine group can interact with biological receptors and enzymes. These interactions can modulate cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxyphenyl)amine
  • 2-Methoxy-4-aminophenol
  • Benzylamine derivatives

Uniqueness

4-(Benzylaminomethyl)-2-methoxyphenol is unique due to the combination of its methoxyphenol core and benzylamine group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

4-[(benzylamino)methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-18-15-9-13(7-8-14(15)17)11-16-10-12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXBEKGUFGRVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329511
Record name 4-[(benzylamino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69875-94-1
Record name 4-[(benzylamino)methyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69875-94-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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